molecular formula C13H14N4OS B6567448 2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946351-36-6

2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Cat. No.: B6567448
CAS No.: 946351-36-6
M. Wt: 274.34 g/mol
InChI Key: PUFZBWOEJOFUDX-UHFFFAOYSA-N
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Description

2-Methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a heterocyclic compound featuring a fused triazolo-thiazine core (a six-membered ring containing sulfur and nitrogen) substituted with a 2-methylbenzamide group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in enzyme inhibition and receptor modulation. The compound’s triazolo-thiazine scaffold distinguishes it from related triazolo-thiadiazole derivatives, which possess a five-membered heterocyclic ring system .

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-9-5-2-3-6-10(9)11(18)14-12-15-16-13-17(12)7-4-8-19-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFZBWOEJOFUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C3N2CCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide typically involves the reaction of 2-methylbenzoyl chloride with 5-amino-1,2,4-triazole-3-thiol under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired triazolothiadiazine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: The benzamide moiety allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

    Reduction: Reduced derivatives with amine functionalities.

    Substitution: Halogenated derivatives or other substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has demonstrated potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies have shown that 2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and protein production.

Anticancer Properties

Triazole derivatives are being investigated for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been noted to affect the PI3K/Akt pathway, which is crucial in cell survival and proliferation.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are under investigation as well. Research indicates that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This could have implications for treating chronic inflammatory conditions.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria at low concentrations. The study utilized a series of agar diffusion tests to measure inhibition zones.
  • Anticancer Research : In vitro studies conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers. Flow cytometry analysis confirmed these findings.
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in joint tissues.

Mechanism of Action

The mechanism of action of 2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects. It can also interact with DNA and proteins, disrupting cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

Modifications to the benzamide substituent significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Properties/Activities References
4-Methoxy-N-{triazolo-thiazin-3-yl}benzamide 4-methoxy C₁₃H₁₄N₄O₂S 290.34 Higher polarity due to methoxy group; commercial availability (BK48052)
3-Chloro-N-{triazolo-thiazin-3-yl}benzamide 3-chloro C₁₂H₁₁ClN₄OS Not reported Potential enhanced electrophilicity; limited data

Key Observations :

  • The 4-methoxy derivative (BK48052) exhibits increased polarity compared to the 2-methyl analog, which may improve aqueous solubility but reduce membrane permeability .

Heterocyclic Core Modifications: Thiazine vs. Thiadiazole

The triazolo-thiazine core (six-membered ring) differs from triazolo-thiadiazole (five-membered ring) in electronic and steric profiles:

Core Structure Ring Size Example Compound Key Features References
Triazolo-thiazine 6-membered 2-Methyl-N-{triazolo-thiazin-3-yl}benzamide Reduced ring strain; enhanced conformational flexibility; potential for improved metabolic stability
Triazolo-thiadiazole 5-membered N-[4-(3-Ethyl-triazolo[3,4-b]thiadiazol-6-yl)phenyl]-2-methylbenzamide (CAS 892671-33-9) Higher ring strain; planar structure; documented heparanase inhibition

Substituent Effects on the Triazole Ring

Variations in triazole substituents modulate lipophilicity and target engagement:

Compound Example Triazole Substituent Molecular Formula Activity Notes References
3-Phenyl-6,7-dihydro-triazolo[3,4-b][1,3]thiazine (Patent CN110840897) Phenyl Not reported Explored as metallo-β-lactamase inhibitors; phenyl enhances π-π stacking
N-[4-(3-Ethyl-triazolo-thiadiazol-6-yl)phenyl]-2-methylbenzamide Ethyl C₁₉H₁₇N₅OS Increased lipophilicity; potential for CNS penetration

Structural Insights :

  • Phenyl groups on the triazole ring enhance aromatic interactions in enzyme binding pockets .

Biological Activity

2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide (CAS Number: 946351-36-6) is a novel compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄N₄OS with a molecular weight of 274.34 g/mol. The compound features a triazole-thiazine hybrid structure that may contribute to its diverse biological activities.

Cytotoxicity

Research indicates that derivatives of triazolo[3,4-b][1,3]thiazines exhibit significant cytotoxic potential. For instance, preliminary studies have shown that related compounds possess IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines . These findings suggest that this compound may also exhibit similar or enhanced cytotoxic properties.

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been extensively documented. For example:

CompoundActivity againstMIC (µg/mL)
BenzothioateStaphylococcus aureus6.25
Compound 14Enterococcus faecalisModerate

These compounds demonstrated significant activity against various bacterial strains . The presence of the thiazole and triazole moieties appears to enhance the antimicrobial properties of these derivatives.

Enzyme Inhibition

Triazolo-thiazine derivatives are also being investigated for their enzyme inhibitory activities. They have shown promise as inhibitors of carbonic anhydrase and cholinesterase enzymes . Such activities are crucial in developing treatments for conditions like glaucoma and Alzheimer's disease.

Case Studies

Recent studies have highlighted the biological potential of triazolo-thiazine derivatives:

  • Anticancer Studies : A series of synthesized triazolo-thiazine compounds were tested against various cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly influenced cytotoxicity .
  • Antimicrobial Efficacy : In a comparative study of triazole derivatives against standard antibiotics, compounds containing the thiazine moiety exhibited superior antibacterial activity against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis suggests that modifications to the benzamide and thiazine components can significantly affect biological activity. Key findings include:

  • Substituents on the Phenyl Ring : Electron-donating groups enhance cytotoxicity.
  • Triazole-Thiazine Linkage : The stability and reactivity of this linkage are critical for maintaining biological activity.

Q & A

Q. What are the common synthetic strategies for preparing triazolothiadiazine derivatives, and what critical reaction parameters must be controlled?

The synthesis typically involves cyclocondensation of 4-amino-triazole-3-thiols with aldehydes, ketones, or phenacyl bromides. Key parameters include solvent selection (e.g., refluxing ethanol), catalyst use (sodium acetate), and stoichiometric control to optimize yields (e.g., 90% yield achieved in triazolothiadiazine formation via chloroacetonitrile coupling) .

Q. What spectroscopic techniques are most effective for characterizing triazolothiadiazine structural integrity?

Infrared (IR) spectroscopy identifies thiol and amine functional groups, while 1H^1H-NMR confirms substituent integration and regiochemistry. Elemental analysis (C, H, N, S) validates purity, with deviations >0.4% indicating impurities .

Q. What in vitro assays are used to assess antibacterial efficacy, and how should structure-activity correlations be interpreted?

Broth microdilution (MIC/MBC) assays against Gram-positive (e.g., S. aureus) and Gram-negative strains are standard. Activity trends correlate with electron-withdrawing substituents (e.g., nitro groups) enhancing membrane penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize PDE4 inhibitory activity in triazolothiadiazines?

Systematic SAR requires introducing substituents on the catechol diether moiety (e.g., 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl) to enhance PDE4A binding. Isoform selectivity is assessed via inhibition profiling across 21 PDE family members .

Q. What computational methods elucidate triazolothiadiazine-PDE4 binding modes, and how do docking studies inform design?

Molecular docking (e.g., AutoDock Vina) with PDE4A crystal structures (PDB: 3G4G) identifies critical hydrogen bonds with Gln443 and hydrophobic interactions with Phe446. Free energy calculations (MM-GBSA) prioritize substituents improving binding affinity (>10 nM IC50_{50}) .

Q. How can researchers resolve contradictory SAR data in PDE4 isoform selectivity studies?

Contradictions arise from subtle differences in PDE4B/4D active sites. Use hybrid QM/MM simulations to model substituent-induced conformational changes. Validate hypotheses via mutagenesis (e.g., Phe446Ala PDE4A mutant) .

Q. What strategies improve aqueous solubility and bioavailability of triazolothiadiazines?

Salt formation (e.g., sodium sulfonate derivatives) enhances solubility by 5–10-fold. Prodrug approaches (e.g., acetyl-protected hydroxyl groups) improve oral absorption, as demonstrated in pharmacokinetic studies with rat models .

Q. How are triazolothiadiazines validated as selective Sortase A inhibitors for anti-infective development?

FRET-based enzymatic assays (IC50_{50} = 9.3 µM) confirm inhibition of Sortase A-mediated peptide cleavage. In vivo efficacy is tested in murine models of S. aureus infection, with adjunctive SAR to reduce off-target protease activity .

Methodological Considerations

Q. How do substituents on the triazolothiadiazine core influence electronic properties and derivatization?

Electron-donating groups (e.g., methoxy) increase nucleophilic reactivity at N-7, enabling Pd-catalyzed C–H arylation. Hammett constants (σ) predict substituent effects on reaction rates for cross-coupling .

Q. What solvent/catalyst systems optimize cyclocondensation reactions in synthesis?

Ethanol with NaOAc is optimal for minimizing side products. For sterically hindered substrates, DMF with K2_2CO3_3 improves reaction efficiency (yields >85%) .

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